1-(4-Amino-phenyl)-cyclohexanecarboxylic acid
Description
1-(4-Aminophenyl)-cyclohexanecarboxylic acid is a cyclohexane-based compound featuring a carboxylic acid group and a para-aminophenyl substituent at the 1-position of the cyclohexane ring. Its molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol. This compound is primarily investigated as a pharmaceutical intermediate due to its structural versatility, which allows modifications for drug design and biological targeting .
Properties
IUPAC Name |
1-(4-aminophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRBKPGPUVNQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenyl)-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-phenyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 1-(4-Nitro-phenyl)-cyclohexanecarboxylic acid.
Reduction: 1-(4-Amino-phenyl)-cyclohexanol.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Pharmaceutical Development
1-(4-Amino-phenyl)-cyclohexanecarboxylic acid serves as a precursor for several pharmaceutical compounds. Notably, it is integral in the synthesis of Oclacitinib , a drug used for treating allergic dermatitis in dogs. Its anti-inflammatory properties have led to research into its potential for modulating immune responses and treating various inflammatory conditions in humans.
Peptide Synthesis
The compound is extensively utilized as a building block in peptide synthesis. Its ability to introduce specific amino acid sequences is crucial for developing biologically active peptides that can serve therapeutic purposes. This application is particularly relevant in the pharmaceutical industry, where the design of novel drugs targeting specific biological pathways is essential .
Bioconjugation
In bioconjugation processes, this compound aids in attaching biomolecules to drugs, enhancing their delivery and effectiveness in targeted therapies. This application is pivotal for improving the pharmacokinetics of therapeutic agents .
Neuroscience Research
The compound's role extends into neuroscience, where it contributes to studies on neuroactive peptides and neurotransmitter systems. Understanding these interactions is vital for elucidating the mechanisms behind certain neurological disorders and developing potential treatments .
Material Science
Its unique structural properties also make it suitable for applications in material science, particularly in developing new materials with specific functionalities, such as polymers used in industrial applications .
Case Study: Oclacitinib Synthesis
Research has demonstrated that this compound is instrumental in synthesizing Oclacitinib. The compound's structure facilitates interactions with biological targets implicated in allergic responses, showcasing its therapeutic potential.
Study on Binding Affinities
Studies focusing on the binding affinities of this compound with various enzymes and receptors have revealed its potential to modulate inflammatory pathways. Such interactions are critical for understanding its pharmacodynamics and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs highlights differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Differences:
- Amino vs. Halogen Substituents: The amino group in the target compound enhances polarity and basicity compared to halogenated analogs (e.g., Cl, F), which are more lipophilic and electron-withdrawing .
- Aromatic vs. Heterocyclic Moieties : The pyridinyl derivative () introduces a basic nitrogen atom, enabling coordination with metals, unlike the purely aromatic phenyl group in the target compound .
- Metabolic Behavior: Cyclohexanecarboxylic acid (CCA) exhibits lower conjugation rates in vivo compared to valproic acid analogs, suggesting that the amino group in the target compound may alter glucuronidation pathways and excretion .
Detailed Research Findings
Pharmacokinetic and Metabolic Profiles
- The amino group in 1-(4-Aminophenyl)-cyclohexanecarboxylic acid may increase its susceptibility to acetylation or sulfation, altering its pharmacokinetic profile compared to CCA.
Biological Activity
1-(4-Amino-phenyl)-cyclohexanecarboxylic acid, also known as a derivative of cyclohexanecarboxylic acid, has garnered attention for its potential biological activities. This compound has been investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C13H17N1O2
- Molecular Weight : 219.28 g/mol
- CAS Number : 93431-05-1
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.
- Receptor Interaction : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Gene Expression Modulation : The compound may alter the expression of genes involved in various physiological and pathological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Study on Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These results highlight the compound's potential as a therapeutic agent in treating bacterial infections.
Anticancer Properties
The anticancer activity of this compound has been evaluated through several studies. It has shown promise in inducing apoptosis in cancer cells via mechanisms involving caspase activation and reactive oxygen species (ROS) formation.
Case Study 1: Anticancer Activity Assessment
In a study assessing the effects on HCT-116 colon cancer cells, researchers treated cells with varying concentrations of the compound. Key findings included:
- IC50 Value : Approximately 10 µM, indicating effective cytotoxicity.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis, showing increased Annexin V binding in treated cells.
Case Study 2: Additional Anticancer Evaluation
Further investigations into the anticancer properties revealed:
- The compound significantly reduced cell viability in various cancer cell lines.
- Mechanistic studies indicated that the compound activates apoptotic pathways through mitochondrial dysfunction and oxidative stress.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Anticancer | Induces apoptosis in HCT-116 cells |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Gene Modulation | Alters expression of specific genes |
Q & A
Q. What synthetic strategies are recommended for preparing 1-(4-aminophenyl)-cyclohexanecarboxylic acid, and how can reaction yields be optimized?
A retrosynthetic approach using substituted cyclohexanones as intermediates is effective. For example, starting with a cyclohexanone derivative containing pre-protected carbonyl groups allows stepwise functionalization of the ring. Fluorinated analogues (e.g., 4,4-difluoro derivatives) can be synthesized via selective fluorination using methods like DAST (diethylaminosulfur trifluoride) or deoxyfluorination agents . To improve yields:
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Mass Spectrometry (MS): High-resolution Orbitrap instruments (e.g., Q Exactive Plus) provide accurate mass data for molecular formula confirmation. Tandem MS (MS², MS³) helps elucidate fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry and substituent positioning on the cyclohexane ring. For fluorinated derivatives, ¹⁹F NMR is essential .
- X-ray Crystallography: Determines absolute configuration and conformational preferences, particularly for chiral centers .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activities of fluorinated derivatives?
Discrepancies often arise from differences in fluorination patterns or stereochemistry. To address this:
- Compare in vitro assays (e.g., enzyme inhibition) across derivatives with defined stereochemistry (e.g., cis vs. trans 4,4-difluoro isomers) .
- Use structure-activity relationship (SAR) models to quantify electronic effects (Hammett constants) of fluorine substituents on binding affinity.
- Validate findings with in silico docking studies using crystallographic protein targets .
Q. How can this compound be utilized in designing peptide mimics or prodrugs?
- Peptide Backbone Modification: Replace α-amino acids in peptides with 1-(4-aminophenyl)-cyclohexanecarboxylic acid to enhance rigidity and protease resistance. For example, Fmoc-protected derivatives enable solid-phase peptide synthesis (SPPS) .
- Prodrug Functionalization: Introduce hydrolyzable esters (e.g., p-nitrophenyl) at the carboxylic acid group for controlled release. Monitor stability via pH-dependent hydrolysis assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
